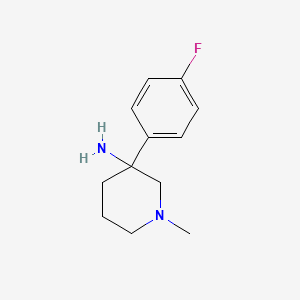
1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one can be synthesized through various chemical reactions. One common method involves the condensation of appropriate phenolic compounds with hept-6-en-3-one under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one often involves extraction from natural sources, such as the rhizomes of Curcuma kwangsiensis . The extraction process usually involves the use of solvents like ethanol to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, altering the compound’s properties.
Reduction: Reduction reactions can modify the double bonds in the hepten-3-one chain.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated alcohols .
Scientific Research Applications
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the nucleocapsid protein of SARS-CoV-2, thereby preventing viral replication . The compound’s hydroxyl groups play a crucial role in its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol: This compound is similar in structure but contains an additional hydroxyl group.
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: This compound has a similar backbone but with additional double bonds.
(E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one: This compound has methoxy groups instead of hydroxyl groups.
Uniqueness
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one is unique due to its specific arrangement of hydroxyl groups and double bonds, which contribute to its distinct chemical and biological properties . Its ability to inhibit viral proteins, such as the nucleocapsid protein of SARS-CoV-2, sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,7-bis(4-hydroxyphenyl)hept-6-en-3-one |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,21-22H,2,4,7,10H2 |
InChI Key |
PDFRZPRYDQDKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CCC=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B11754841.png)
![9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11754849.png)
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol](/img/structure/B11754854.png)

![7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B11754862.png)

![2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11754870.png)

![[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea](/img/structure/B11754895.png)


![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane](/img/structure/B11754909.png)
![5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid](/img/structure/B11754914.png)

